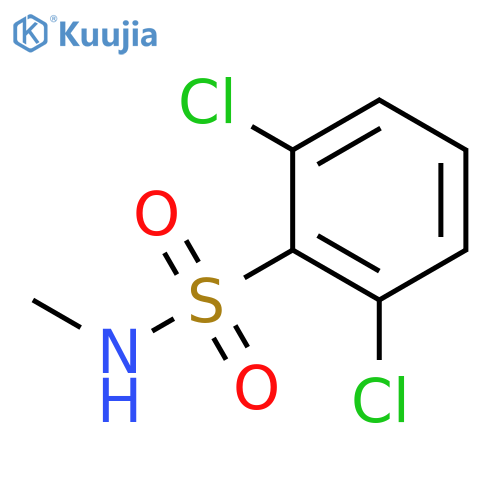

Cas no 19818-11-2 (2,6-dichloro-N-methylbenzene-1-sulfonamide)

2,6-dichloro-N-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 2,6-dichloro-N-methyl-

- 2,6-dichloro-N-methylbenzene-1-sulfonamide

- SCHEMBL2371626

- EN300-1452875

- QJIKZRCYQVHARW-UHFFFAOYSA-N

- 2,6-Dichloro-N-methyl-benzenesulfonamide

- 2,6-dichloro-N-methylbenzenesulfonamide

- 19818-11-2

- AKOS008940394

- Z45527701

-

- インチ: InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3

- InChIKey: QJIKZRCYQVHARW-UHFFFAOYSA-N

- ほほえんだ: CNS(=O)(=O)C1=C(C=CC=C1Cl)Cl

計算された属性

- せいみつぶんしりょう: 238.95761

- どういたいしつりょう: 238.9574550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- PSA: 46.17

2,6-dichloro-N-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1452875-2.5g |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 2.5g |

$978.0 | 2023-05-25 | ||

| Enamine | EN300-1452875-10.0g |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 10g |

$2146.0 | 2023-05-25 | ||

| Enamine | EN300-1452875-50mg |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 90.0% | 50mg |

$407.0 | 2023-09-29 | |

| Enamine | EN300-1452875-500mg |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 90.0% | 500mg |

$465.0 | 2023-09-29 | |

| Enamine | EN300-1452875-1000mg |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 90.0% | 1000mg |

$485.0 | 2023-09-29 | |

| Enamine | EN300-1452875-0.1g |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 0.1g |

$439.0 | 2023-05-25 | ||

| Enamine | EN300-1452875-1.0g |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 1g |

$499.0 | 2023-05-25 | ||

| Enamine | EN300-1452875-0.5g |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 0.5g |

$479.0 | 2023-05-25 | ||

| Enamine | EN300-1452875-250mg |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 90.0% | 250mg |

$447.0 | 2023-09-29 | |

| Enamine | EN300-1452875-5000mg |

2,6-dichloro-N-methylbenzene-1-sulfonamide |

19818-11-2 | 90.0% | 5000mg |

$1406.0 | 2023-09-29 |

2,6-dichloro-N-methylbenzene-1-sulfonamide 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

2,6-dichloro-N-methylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to 2,6-dichloro-N-methylbenzene-1-sulfonamide (CAS No. 19818-11-2)

2,6-dichloro-N-methylbenzene-1-sulfonamide, with the chemical formula C₇H₆Cl₂NO₂S, is a sulfonamide derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 19818-11-2, exhibits unique structural and chemical properties that make it a valuable candidate for various applications. The presence of both chlorine substituents and a sulfonamide group imparts distinct reactivity and functionality, which are leveraged in the synthesis of more complex molecules.

The< strong>2,6-dichloro-N-methylbenzene-1-sulfonamide molecule is characterized by a benzene ring substituted at the 2- and 6-positions with chlorine atoms, further functionalized by an N-methylsulfonamide group at the 1-position. This specific arrangement contributes to its solubility in polar organic solvents and its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The< strong>CAS no. 19818-11-2 designation ensures its unique identification and traceability in scientific literature and industrial applications.

In recent years, the< strong>2,6-dichloro-N-methylbenzene-1-sulfonamide has been explored for its potential in drug discovery and development. Its sulfonamide moiety is a well-known pharmacophore, frequently incorporated into therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The< strong>CAS no. 19818-11-2 compound has been investigated as a precursor in the synthesis of novel sulfonamides with antimicrobial, anti-inflammatory, and anticancer properties. For instance, researchers have modified this scaffold to develop derivatives that exhibit enhanced binding affinity to bacterial enzymes involved in metabolic pathways.

The< strong>2,6-dichloro-N-methylbenzene-1-sulfonamide (CAS no. 19818-11-2) has also found utility in agrochemical formulations. Its structural features allow it to act as an intermediate in the production of herbicides and fungicides. The chlorine atoms enhance its lipophilicity, facilitating its absorption into plant tissues, while the sulfonamide group contributes to its biological activity against pathogenic fungi and weeds. Recent studies have highlighted its role in developing environmentally friendly agrochemicals by optimizing synthetic routes to minimize waste and improve yield.

The synthesis of< strong>2,6-dichloro-N-methylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the chlorination of nitrobenzene derivatives followed by nucleophilic substitution with methylamine to introduce the sulfonamide group. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing the environmental impact of manufacturing this compound. The< strong>CAS no. 19818-11-2 ensures that researchers can access reliable suppliers and compare different synthetic pathways based on established literature.

In terms of pharmacological activity, the< strong>2,6-dichloro-N-methylbenzene-1-sulfonamide (CAS no. 19818-11-2) has been studied for its potential as a kinase inhibitor. Kinases are enzymes critical for cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing sulfonamides that selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects than traditional chemotherapeutic agents. Preliminary results suggest that derivatives of this compound may exhibit promising activity against tyrosine kinases involved in tumor growth.

The< strong>CAS no. 19818-11-2 identifier plays a crucial role in regulatory compliance and intellectual property protection for compounds like< strong>2,6-dichloro-N-methylbenzene-1-sulfonamide. It ensures that patents are properly documented and that regulatory agencies can accurately assess the safety and efficacy of drugs or agrochemicals derived from this compound. Furthermore, the unique chemical signature provided by the CAS number aids in quality control during manufacturing and distribution, ensuring consistency across batches.

The future prospects for< strong>2,6-dichloro-N-methylbenzene-1-sulfonamide (CAS no. 19818-11-2) are promising, with ongoing research exploring new applications in medicinal chemistry and materials science. Computational modeling techniques are being employed to predict the biological activity of novel derivatives before experimental synthesis begins, significantly reducing development time and costs. Additionally, green chemistry principles are being integrated into synthetic protocols to enhance sustainability.

In conclusion,< strong>CAS no.< strong> 19818-11-2, refers to a versatile sulfonamide derivative,< strong>>>>>>>>>>6-dichloro-N-methylbenzene>>1-sulfonamine>>d>>r>>e>>m>>e>>t>>h>>i

>>n

>>g

>>(C7H6Cl2NO)

>>i

>>s

>>(S)

>>(S)

>>(S)

>>(S)

>>(S)

>>(S)

>>(S)

>>(S)

>>(S)

>>(S)

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

>(C7H8Cl8NOS4) i

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) C.

(CAS No.) = 19818–11–22). It represents an important scaffold for further chemical modification leading towards novel pharmaceuticals & agrochemicals; applications span from antimicrobial & anti-inflammatory agents towards kinase inhibitors & beyond; future research directions will continue leveraging computational approaches & green chemistry initiatives enhancing both efficacy & sustainability within these fields.

19818-11-2 (2,6-dichloro-N-methylbenzene-1-sulfonamide) 関連製品

- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)

- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)

- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)

- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)

- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)

- 2361639-14-5(N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)

- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)

- 141676-35-9(Vasonatrin Peptide (VNP))

- 1216875-57-8(N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)

- 2248297-21-2(5-(Methylsulfonimidoyl)pentanenitrile)